1-[(4-Isopropylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
1-[(4-Isopropylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic tetrahydroisoquinoline (THIQ) derivative characterized by a 6,7-dimethoxy-substituted aromatic ring and a 1-[(4-isopropylphenoxy)methyl] substituent. The compound’s structure combines a rigid heterocyclic core with a lipophilic phenoxymethyl side chain, which may influence its pharmacokinetic and pharmacodynamic properties. The hydrochloride salt enhances solubility, a common feature in pharmaceutical derivatives to improve bioavailability.
Properties
IUPAC Name |
6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3.ClH/c1-14(2)15-5-7-17(8-6-15)25-13-19-18-12-21(24-4)20(23-3)11-16(18)9-10-22-19;/h5-8,11-12,14,19,22H,9-10,13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLZHBBCQGUWDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-Isopropylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 1216854-09-9) is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H28ClNO3. It has a molecular weight of 377.92 g/mol and features a tetrahydroisoquinoline core with specific substitutions that may enhance its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C21H28ClNO3 |
| Molecular Weight | 377.92 g/mol |
| CAS Number | 1216854-09-9 |
| Purity | 95% |
| IUPAC Name | 1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride |
Research indicates that THIQ derivatives exhibit a variety of biological activities including anti-inflammatory, analgesic, and neuroprotective effects. The specific mechanism of action for this compound is believed to involve modulation of neurotransmitter systems and interaction with various receptors such as dopamine and serotonin receptors .
Pharmacological Effects
- Neuroprotective Activity : Studies have shown that THIQ compounds can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is crucial in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
- Antidepressant Effects : The compound has demonstrated potential antidepressant-like effects in animal models by modulating serotonin levels in the brain .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
Study on Neuroprotection
A study published in RSC Advances explored the neuroprotective effects of various THIQ analogs. The results indicated that compounds similar to this compound significantly reduced neuronal cell death in models of oxidative stress .
Study on Antidepressant Activity
Another research effort examined the antidepressant properties of THIQ derivatives. In this study, the compound was administered to rats subjected to stress models; results showed a notable reduction in depressive-like behaviors compared to control groups .
Comparative Analysis with Other Compounds
The unique substitution pattern of this compound may enhance its bioactivity compared to other THIQ derivatives.
Table 2: Comparison with Similar Compounds
| Compound Name | Unique Features |
|---|---|
| 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Different benzyl group; varied biological activity |
| 6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one | Lacks isopropylphenoxy substitution; different pharmacological profile |
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of THIQ derivatives are highly dependent on substituents at the 1-position and the aromatic ring. Below is a systematic comparison with structurally related compounds:
Structural Analogues and Substituent Effects
Pharmacological and Toxicological Insights
Toxicity Trends :
- Hydroxy groups at the 6,7 positions reduce toxicity compared to methoxy or ethoxy substituents .
- Quaternary ammonium salts (e.g., N-methylated derivatives) exhibit higher toxicity than secondary or tertiary amines .
- The target compound’s methoxy groups may confer moderate toxicity relative to hydroxy-substituted analogs.
- Cardiovascular Effects: 1-Methyl-THIQ derivatives show pressor responses (blood pressure elevation) and tachyphylaxis, similar to unsubstituted analogs . The bulky (4-isopropylphenoxy)methyl group in the target compound may alter receptor binding kinetics compared to smaller substituents like methyl or isopropyl.
- Antifungal Activity: N-C11 alkyl THIQ derivatives () demonstrate potent antifungal activity by targeting ergosterol biosynthesis. The target compound’s phenoxymethyl group, while bulkier, may retain similar mechanisms but with altered potency or species specificity .
Q & A
Basic: What are the key considerations for designing a synthetic route for this compound?
Answer:
The synthesis involves multi-step reactions requiring precise control of substituent positioning and protecting groups. Key steps include:
- Pictet-Spengler Cyclization : Condensation of phenylethylamine derivatives with aldehydes (e.g., 4-isopropylphenoxyaldehyde) under acidic conditions to form the tetrahydroisoquinoline core .
- Methoxy Group Installation : Use of methylating agents like methyl iodide under basic conditions, ensuring regioselectivity at the 6,7-positions .
- Hydrochloride Salt Formation : Final treatment with HCl in a polar solvent (e.g., ethanol) to improve stability and crystallinity .
Optimization Tips : Monitor reaction progress via TLC and adjust temperature/pH to minimize byproducts. Purification often requires column chromatography or recrystallization .
Basic: How is the molecular structure confirmed post-synthesis?
Answer:
Structural validation employs:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peak matching the calculated mass (e.g., [M+H]⁺ = 358.2 for C₂₁H₂₈ClNO₃) .
- X-Ray Crystallography : For absolute configuration determination, particularly if chiral centers are present .
Advanced: How can contradictory data in biological activity studies be resolved?
Answer:
Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:
- Assay Standardization :
- Structural Analog Comparison :
- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives .
Advanced: How does the compound’s stability vary under physiological conditions?
Answer:
Stability depends on:
- pH Sensitivity : Degradation observed at pH >7.5 due to hydrolysis of the isoquinoline ring. Use buffered solutions (pH 4–6) for in vitro studies .
- Temperature : Store at –20°C in anhydrous form; aqueous solutions degrade within 72 hours at 25°C .
- Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450-mediated oxidation. Methoxy groups reduce susceptibility compared to hydroxylated analogs .
Basic: What analytical methods ensure purity for pharmacological studies?
Answer:
- HPLC : Use a C18 column with mobile phase methanol:buffer (65:35, pH 4.6). Purity >95% required for in vivo studies .
- TLC : Silica gel plates (hexane:ethyl acetate, 3:1) to monitor reaction progress; Rf ≈0.5 for the target compound .
- Elemental Analysis : Validate Cl⁻ content (theoretical: ~11%) to confirm hydrochloride salt formation .
Advanced: How do substituents influence biological activity?
Answer:
Key substituent effects identified via structure-activity relationship (SAR) studies:
Methodological Note : Replace the isopropyl group with bulkier tert-butyl to assess steric effects on receptor binding .
Advanced: What computational methods predict binding modes to biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina with α₁-adrenergic receptor (PDB: 2RH1) to model interactions. The isopropylphenoxy group shows hydrophobic contacts with Leu314 and Phe288 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
